molecular formula C23H21ClN4O3 B2749533 N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941981-49-3

N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2749533
CAS No.: 941981-49-3
M. Wt: 436.9
InChI Key: CAQNYTAJYHLBSK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21ClN4O3 and its molecular weight is 436.9. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the development of novel coordination complexes with metals such as Co(II) and Cu(II). These complexes have been characterized by various spectroscopic methods and X-ray crystallography, revealing their potential in forming supramolecular architectures through hydrogen bonding. Furthermore, these complexes exhibit significant antioxidant activity, as determined by in vitro assays, suggesting their potential in oxidative stress-related applications (Chkirate et al., 2019).

Herbicide Activity and Metabolism

Chloroacetamide derivatives, including N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, are extensively used as herbicides in agriculture. These compounds are effective in controlling annual grasses and broad-leaved weeds in a variety of crops. The metabolic pathways of these herbicides have been studied in both human and rat liver microsomes, revealing insights into their biotransformation and potential environmental impact (Coleman et al., 2000).

Nonlinear Optical Properties

The nonlinear optical properties of organic crystals containing acetamide structures have been investigated to understand their potential in photonic applications. These studies involve computational approaches to evaluate linear and nonlinear behavior, suggesting the use of these materials in devices like optical switches, modulators, and energy applications (Castro et al., 2017).

Anticancer Drug Development

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to this compound, has been synthesized and analyzed for its anticancer activity through molecular docking studies targeting the VEGFr receptor. This research indicates the potential of such compounds in the development of new anticancer drugs (Sharma et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 2-chlorobenzylamine with 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid in the presence of a coupling agent to form the intermediate amide. The amide is then deprotected to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "Coupling agent", "Deprotecting agent" ], "Reaction": [ "Step 1: React 2-chlorobenzylamine with 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid in the presence of a coupling agent (e.g. EDC, HOBt, DCC) in a suitable solvent (e.g. DMF, DMSO) to form the intermediate amide.", "Step 2: Purify the intermediate amide by column chromatography or recrystallization.", "Step 3: Deprotect the intermediate amide using a deprotecting agent (e.g. TFA, HCl) to yield the final product, N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 4: Purify the final product by column chromatography or recrystallization." ] }

CAS No.

941981-49-3

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C23H21ClN4O3/c1-2-31-18-9-7-16(8-10-18)20-13-21-23(30)27(11-12-28(21)26-20)15-22(29)25-14-17-5-3-4-6-19(17)24/h3-13H,2,14-15H2,1H3,(H,25,29)

InChI Key

CAQNYTAJYHLBSK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

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